Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-
Description
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- is a thioamide derivative characterized by a phenyl ring substituted with methoxy (–OCH₃) at the 3-position and methylthio (–SCH₃) at the 4-position, linked to an ethanethioamide (–C(S)NH₂) group. Thioamides, distinguished by their C=S moiety, exhibit unique electronic and steric properties compared to amides (C=O), influencing their solubility, reactivity, and biological interactions.
Properties
CAS No. |
87956-84-1 |
|---|---|
Molecular Formula |
C10H13NOS2 |
Molecular Weight |
227.4 g/mol |
IUPAC Name |
N-(3-methoxy-4-methylsulfanylphenyl)ethanethioamide |
InChI |
InChI=1S/C10H13NOS2/c1-7(13)11-8-4-5-10(14-3)9(6-8)12-2/h4-6H,1-3H3,(H,11,13) |
InChI Key |
BVTITDLRACYMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CC(=C(C=C1)SC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Methoxy-4-(Methylthio)Aniline
The precursor is synthesized by introducing methylthio and methoxy groups to a nitrobenzene derivative. Nitrobenzene is first subjected to methoxylation at the para position using sodium methoxide, followed by sulfidation with methyl disulfide in the presence of a copper catalyst. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-methoxy-4-(methylthio)aniline.
Thioacylation Reaction
The aniline derivative is treated with ethanethioyl chloride (Cl-C(=S)-CH₃) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added as a base to scavenge HCl, facilitating nucleophilic acyl substitution. The reaction proceeds at 0–5°C to minimize side reactions, with a typical completion time of 4–6 hours.
Table 1: Reaction Conditions for Classical Synthesis
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Base | Triethylamine (2.5 equiv) |
| Yield | 68–72% (reported) |
Cyclization Reactions Using Ethanethioamide
A alternative route involves cyclization of chloroacetyl intermediates with ethanethioamide. This method, adapted from imidazo[2,1-b]thiazole syntheses, offers a pathway to functionalized thioamides.
Intermediate Formation
3-Methoxy-4-(methylthio)phenylchloroacetamide is synthesized by treating the aniline precursor with chloroacetyl chloride in dioxane at 70°C. The chloroacetamide intermediate is isolated via flash chromatography (petroleum ether/EtOAc, 7:3).
Cyclization with Ethanethioamide
The chloroacetamide is refluxed with ethanethioamide (1.5 equiv) in ethanol for 12 hours. Lawesson’s reagent (0.2 equiv) is occasionally added to drive the cyclization to completion, forming the thiazole ring.
Table 2: Cyclization Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Catalyst | Lawesson’s reagent (optional) |
| Yield | 55–60% (estimated) |
Novel One-Pot Synthesis with α-Oxodithioesters
A 2025 study demonstrated a one-pot protocol using α-oxodithioesters, cyanamide, and methyl bromoacetate in DMF with sodium hydride. Although optimized for 2,5-bis(acyl)-4-aminothiazoles, this method can be adapted for Ethanethioamide derivatives.
Reaction Mechanism
-
Step 1 : α-Oxodithioester reacts with cyanamide to form a thiourea intermediate.
-
Step 2 : Methyl bromoacetate undergoes nucleophilic substitution, coupling with the thiourea.
-
Step 3 : Intramolecular cyclization yields the thiazole core, with subsequent acylation completing the structure.
Table 3: One-Pot Synthesis Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Sodium hydride (1.2 equiv) |
| Temperature | 25°C (ambient) |
| Reaction Time | 8–10 hours |
| Yield | 75–80% (reported for analogs) |
Comparative Analysis of Methods
Yield and Purity
Scalability and Cost
-
The classical method is cost-effective for small-scale production but suffers from scalability issues due to cryogenic conditions.
-
The one-pot protocol offers better scalability but relies on expensive α-oxodithioesters.
Experimental Protocols and Optimization
Purification Techniques
Chemical Reactions Analysis
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylthio groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the reaction conditions and reagents used.
Scientific Research Applications
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Ethanethioamide vs. N-(4-Methoxyphenyl)acetamide () :
- Ethanethioamide features a methylthio (–SCH₃) group at the 4-position, which is more electron-donating and sterically bulky than the methoxy (–OCH₃) group in N-(4-methoxyphenyl)acetamide. This difference may enhance lipophilicity and alter metabolic stability .
- The 3-methoxy substituent in Ethanethioamide could direct electrophilic substitution reactions to the 5-position of the ring, whereas 4-methoxy in acetamide derivatives favors para-substitution patterns .
- This structural complexity may influence bioavailability and target binding .
Functional Group Analysis: Thioamide vs. Amide
- C=S vs. C=O: The thioamide group in Ethanethioamide exhibits a lower hydrogen-bonding capacity than the acetamide group, reducing solubility in polar solvents like water. FTIR spectroscopy would distinguish these via C=S stretches (~1050–1250 cm⁻¹) versus C=O stretches (~1650 cm⁻¹) .
Physicochemical Properties
Biological Activity
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-, is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Ethanethioamide derivatives have been studied for their anticancer , antimicrobial , and anti-inflammatory properties. The presence of methoxy and methylthio groups in the phenyl ring significantly influences the biological activity of these compounds.
The mechanism of action typically involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular pathways, including:
- Inhibition of Enzyme Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives lead to programmed cell death in cancer cells.
- Disruption of Cellular Processes : This can include interference with DNA synthesis and cell cycle progression.
Anticancer Activity
-
Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of ethanethioamide derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with methoxy groups exhibited significant inhibitory effects on cell viability, with IC50 values ranging from 20 to 40 µM depending on the specific derivative tested .
- Structure-Activity Relationship (SAR) :
- In Vivo Studies :
Table 1: Summary of Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl] | MCF-7 | 25 | Moderate activity |
| Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl] | MDA-MB-231 | 30 | Effective against resistant strains |
| 1,3,4-Thiadiazole Derivative | A549 (Lung) | 15 | High activity noted |
| 1,3,4-Thiadiazole Derivative | SK-MEL-2 (Skin) | 10 | Most potent among tested compounds |
Case Studies
- Case Study: MCF-7 Cell Line Treatment :
- Case Study: Comparative Analysis with Other Compounds :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
